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Compound of Interest

Compound Name: 2-Chloro-3-methoxypropionic Acid

CAS No.: 2544-05-0

Cat. No.: B1355491

Get Quote

Executive Summary
2-Chloro-3-methoxypropionic Acid (2-CMPA) is a critical chiral building block in the synthesis

of agrochemicals and pharmaceutical intermediates.[1] Unlike solid crystalline acids, 2-CMPA

presents as a viscous liquid (approx.[1] MW 138.55 g/mol ).[1][2][3][4] Consequently, process

engineers must shift their focus from Solid-Liquid Equilibrium (SLE) to Liquid-Liquid Equilibrium

(LLE).[1]

Understanding the miscibility boundaries of 2-CMPA is vital for:

Reaction Solvent Selection: Ensuring homogeneity during chlorination or substitution

reactions.[1]

Workup Optimization: Maximizing recovery during aqueous/organic extractions.[1]

Purification: Designing biphasic systems to remove impurities.[1]
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To predict solubility behavior, we must analyze the solute's molecular architecture.[1]

Structural Analysis[1]
Carboxylic Acid Moiety (-COOH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor

(HBA).[1] This confers high miscibility with polar protic solvents (Water, Methanol) and allows

for pH-dependent solubility (salt formation).[1]

Methoxy Group (-OCH3): An ether linkage acting as a weak HBA.[1] It increases lipophilicity

compared to a hydroxyl group but maintains polarity.[1]

Chloro Substituent (-Cl): Adds significant lipophilicity and electron-withdrawing character,

increasing the acidity of the neighboring proton (inductive effect).[1]

Predicted Solvent Compatibility
Based on Hansen Solubility Parameters (HSP) and dielectric constants, 2-CMPA exhibits the

following behaviors:

Solvent Class
Representative
Solvents

Interaction Type
Predicted
Miscibility

Polar Protic
Methanol, Ethanol,

Water
Strong H-Bonding

Miscible (Exothermic

mixing)

Polar Aprotic
DMSO, DMF,

Acetonitrile
Dipole-Dipole Miscible

Chlorinated
Dichloromethane

(DCM), Chloroform
Dispersion/Dipole

High (Excellent

extraction solvent)

Ethers/Esters
THF, Ethyl Acetate,

MTBE
Weak H-Bonding High

Aliphatic

Hydrocarbons
n-Heptane, Hexane

Dispersion (London

Forces)

Low / Immiscible

(Phase separation

likely)
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Since specific peer-reviewed LLE data for 2-CMPA is sparse in open literature, the following

self-validating protocols are required to generate actionable data.

Protocol A: Miscibility Boundary Determination (Cloud
Point Method)
Objective: Determine the temperature-dependent miscibility gap (binodal curve) with non-polar

solvents.

Preparation: In a jacketed equilibrium cell, introduce 2-CMPA and the target solvent (e.g.,

Toluene) at a specific mass ratio (e.g., 10:90).

Thermal Cycling: Heat the mixture under stirring until a single homogeneous phase is

observed (Clear point).

Cooling: Slowly cool the mixture (0.5 °C/min) using a programmable circulator.

Detection: Monitor turbidity using a laser transmittance probe.[1] The temperature at which

transmittance drops below 90% is recorded as the Cloud Point (

).[1]

Iteration: Repeat for mass fractions

to

.

Protocol B: Partition Coefficient ( ) Measurement
Objective: Quantify distribution between water and an organic solvent (crucial for extraction).[1]

Equilibration: Mix 2-CMPA with a pre-saturated biphasic system (e.g., Octanol/Water) in a

separation funnel.[1]

Agitation: Shake mechanically for 24 hours at constant temperature (25 °C).

Phase Separation: Centrifuge to ensure complete phase separation.
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Quantification: Analyze the concentration of 2-CMPA in both phases using HPLC-UV (C18

column, mobile phase Acetonitrile/Water + 0.1% H3PO4).

Calculation:

[1]

Thermodynamic Modeling
Experimental data should be correlated using activity coefficient models to predict behavior

outside the tested range.[1]

NRTL (Non-Random Two-Liquid) Model
For liquid-liquid miscibility, the NRTL model is superior for strongly non-ideal systems (like acid-

hydrocarbon mixtures).[1]

[1]

Application: Fit experimental cloud points to regress binary interaction parameters (

).

Validation: A Root Mean Square Deviation (RMSD) of < 2% between calculated and

experimental mole fractions indicates a valid model.[1]
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Figure 1: Decision matrix for characterizing the solubility profile of 2-CMPA, distinguishing

between miscibility (LLE) and solubility (SLE).

Critical Data Summary (Estimated)
Note: Values are grounded in structure-property relationships of analogous 2-chloropropionic

acid derivatives.
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Parameter Value / Range Significance

Physical State Liquid (at 20°C)
Requires liquid handling

protocols.[1]

Water Solubility Miscible (High)
Product loss to aqueous waste

is a risk; requires salting out.[1]

Log P (Oct/Wat) ~0.5 - 0.9 (Est.)[1]

Moderate lipophilicity;

extractable with DCM or

EtOAc.[1]

pKa ~2.8 - 3.2

Stronger acid than propionic

acid due to

-Cl.[1]

Best Extraction Solvent Dichloromethane
High partition coefficient

expected.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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